7-bromo-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-bromo-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and potential therapeutic applications. This compound features a bromine atom at the 7th position, a prop-2-en-1-yl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide typically involves the following steps:
Amidation: The carboxylic acid group at the 4th position of the benzoxepine ring is converted to a carboxamide group using reagents such as thionyl chloride followed by reaction with prop-2-en-1-amine.
Alkylation: The nitrogen atom is alkylated with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
7-bromo-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide
- 7-fluoro-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide
- 7-iodo-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide
Uniqueness
7-bromo-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets.
Properties
Molecular Formula |
C14H12BrNO2 |
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Molecular Weight |
306.15 g/mol |
IUPAC Name |
7-bromo-N-prop-2-enyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C14H12BrNO2/c1-2-6-16-14(17)10-5-7-18-13-4-3-12(15)9-11(13)8-10/h2-5,7-9H,1,6H2,(H,16,17) |
InChI Key |
ZTEFLIBXLJCVST-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=CC(=C2)Br)OC=C1 |
Origin of Product |
United States |
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